Sorbitan, ditetradecanoate
Description
Contextual Significance of Sorbitan (B8754009) Esters in Fundamental Interfacial and Soft Matter Systems
Sorbitan esters, as a class of nonionic surfactants, hold considerable significance in the fields of interfacial science and soft matter. wikipedia.orgfrontiersin.orguu.se Their molecular structure, which combines a hydrophilic sorbitan headgroup with hydrophobic fatty acid tails, allows them to adsorb at interfaces, such as oil-water or air-water, and reduce interfacial tension. This amphiphilic nature is fundamental to the formation and stabilization of various soft matter systems.
The primary role of sorbitan esters is as emulsifying agents, facilitating the dispersion of one immiscible liquid into another to form stable emulsions. wikipedia.org When used alone, they typically produce stable water-in-oil (W/O) emulsions. wikipedia.org Their utility is often expanded by using them in combination with ethoxylated sorbitan esters (polysorbates) to create a wide range of oil-in-water (O/W) or W/O emulsions and creams with varying textures and stabilities. wikipedia.org
The behavior of sorbitan esters at interfaces is crucial for the stability of these systems. In the realm of soft matter, research has explored their role in more complex structures beyond simple emulsions. For instance, sorbitan esters have been investigated for their ability to stabilize oleofoams—foams where the continuous phase is oil. thegoodscentscompany.com The stability of these foams is linked to the interfacial properties of the surfactant, including its ability to form crystalline structures at the air-oil interface. thegoodscentscompany.com The study of such systems, which can be viewed as biological soft matter, provides insights into the physical and emergent properties of biomaterials from microscopic to macroscopic scales. frontiersin.orgcolorado.edu
Foundational Research Trajectories for Sorbitan, Ditetradecanoate Studies
While the broader family of sorbitan esters has a long history of research, specific investigations into this compound are more recent and highly specialized. A significant research trajectory for this particular compound has emerged from the advanced chemical analysis of plant surfaces.
A key area of investigation has been the chemical characterization of plant cuticles, the protective outer layer of aerial plant organs. nih.govnih.gov The cuticle is primarily composed of a lipid polymer called cutin, and its precise chemical makeup influences its biophysical properties. nih.govacs.org In-depth, spatially resolved chemical characterization is necessary to understand how the chemical composition of the cuticle relates to its function and structure, such as the formation of iridescent patterns on flower petals. nih.govacs.org
In a notable study, this compound was identified as a component on the surface of Hibiscus richardsonii petals. nih.govacs.org This discovery was made possible through a novel analytical method combining on-surface depolymerization with Liquid Extraction Surface Analysis-High-Resolution Mass Spectrometry (LESA-HRMS). nih.govnih.gov This research highlights a shift from analyzing bulk properties to probing the specific molecular constituents of complex biological interfaces. The identification of this compound in this context opens up questions regarding its origin (natural or anthropogenic) and its potential role in the plant's biology or the chemistry of the petal's surface.
Beyond this specific botanical investigation, this compound is listed in patent literature for various formulations, such as rust preventive compositions, indicating its potential utility in industrial applications, although detailed research in these areas is less prominent in publicly accessible scientific literature. google.com
| Research Focus | Methodology | Key Finding | Source |
|---|---|---|---|
| Chemical characterization of the cuticle of Hibiscus richardsonii petals | On-surface saponification coupled with Liquid Extraction Surface Analysis-High-Resolution Mass Spectrometry (LESA-HRMS) | This compound was identified as a molecular component on the petal surface. | nih.govacs.org |
| Spatially resolved analysis of plant surfaces | LESA-HRMS allows for the extraction and analysis of compounds from specific locations on a surface. | The method enabled the detection of compounds, like this compound, that were not accessible without a prior depolymerization step. | nih.govnih.gov |
Methodological Approaches in this compound Investigations
The investigation of this compound and related esters involves both synthetic and analytical methodologies.
Synthesis: The general synthesis of sorbitan esters is a two-stage process. echemportal.org First, sorbitol is dehydrated, typically in the presence of an acid catalyst at high temperatures, to form a mixture of cyclic ethers known as sorbitan. wikipedia.org The dominant product of this reaction is the five-membered 1,4-anhydrosorbitol ring. wikipedia.org In the second stage, the sorbitan is esterified with one or more fatty acids (in this case, myristic acid or tetradecanoic acid) to yield the final sorbitan ester product. echemportal.org
Analytical Characterization: The identification and characterization of this compound, particularly in complex biological matrices, rely on sophisticated analytical techniques.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique. In the study of plant cuticles, an LTQ Velos Orbitrap mass spectrometer was used, providing high resolution (100,000 at m/z 400) and mass accuracy (within ±2 ppm), which allows for the unambiguous determination of molecular formulas from the detected mass-to-charge ratios. nih.govacs.org
Liquid Extraction Surface Analysis (LESA): LESA is a surface analysis technique that enables the direct sampling of molecules from a specific area of a surface. nih.govacs.org It involves dispensing a small volume of solvent onto the surface to extract compounds, which are then aspirated and delivered directly to a mass spectrometer for analysis. This method is crucial for spatially resolved chemical characterization. nih.govnih.gov
Chromatography: While specific chromatographic studies on this compound are not detailed, High-Performance Liquid Chromatography (HPLC) is a common and powerful method for the analysis of sorbitan ester surfactants in general. researchgate.net Reversed-phase HPLC methods using a C18 column can separate complex mixtures of sorbitan esters into their mono-, di-, tri-, and tetraester fractions, allowing for quantitative analysis. researchgate.net
The combination of LESA with HRMS represents a powerful, state-of-the-art approach for investigating the presence of specific lipids like this compound directly on biological surfaces, offering insights that are not achievable with bulk extraction methods. nih.gov
| Property | Value | Source |
|---|---|---|
| CAS Number | 97889-88-8 | thegoodscentscompany.comchemicalbook.com |
| Molecular Formula | C34H64O7 | chemicalbook.com |
| Molecular Formula (alternative) | C36H70O9 | nih.govacs.org |
| Synonyms | Sorbitan dimyristate | google.com |
Properties
CAS No. |
97889-88-8 |
|---|---|
Molecular Formula |
C34H64O7 |
Molecular Weight |
584.9 g/mol |
IUPAC Name |
[(3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-tetradecanoyloxyethyl]oxolan-3-yl] tetradecanoate |
InChI |
InChI=1S/C34H64O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(37)40-30(27-35)34-33(29(36)28-39-34)41-32(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-36H,3-28H2,1-2H3/t29-,30+,33+,34?/m0/s1 |
InChI Key |
RKLSGCIAVPVQQG-BXYXKYKCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](COC1[C@@H](CO)OC(=O)CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCC)O |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Sorbitan, Ditetradecanoate
Established Synthetic Routes for Sorbitan (B8754009), Ditetradecanoate Analogues
The synthesis of sorbitan esters, including Sorbitan, ditetradecanoate, is typically achieved through the reaction of sorbitol and a fatty acid. shreechem.in The process can be broadly categorized into one-step or two-step routes, with the latter often preferred for producing products with lighter color and fewer impurities. google.comiiis.org
Esterification Reaction Pathways and Catalysis in Sorbitan Ester Synthesis
The formation of this compound and its analogues involves two primary chemical transformations: the intramolecular dehydration (or anhydrization) of sorbitol to form sorbitan, and the subsequent esterification of sorbitan with fatty acids.
Two-Step Synthesis: This is a widely employed method for achieving better control over the reaction and product quality. google.comresearchgate.net
Dehydration of Sorbitol: Sorbitol is first heated in the presence of an acid catalyst to induce intramolecular dehydration, yielding a mixture of cyclic ethers known as sorbitan. justia.combtsjournals.com This mixture primarily contains 1,4-sorbitan, 1,5-sorbitan, and isosorbide. google.combtsjournals.com The reaction is typically conducted at temperatures ranging from 110 to 180°C under reduced pressure to facilitate the removal of water. iiis.orgiiis.org
Esterification of Sorbitan: The resulting sorbitan mixture is then reacted with the desired fatty acid (e.g., tetradecanoic acid) in the presence of an alkaline catalyst. researchgate.netjustia.com This esterification step is generally carried out at higher temperatures, between 180°C and 250°C, often under an inert nitrogen atmosphere to prevent oxidation. google.comepo.org
One-Step Synthesis: In this approach, sorbitol and the fatty acid are reacted directly in a single vessel. iiis.orgiiis.org This process typically requires a catalytic system that can promote both the dehydration and esterification reactions. google.com While potentially more cost-effective, it can lead to a more complex mixture of products and byproducts.
Catalysis: The choice of catalyst is crucial for directing the reaction and determining the final product's characteristics.
| Catalyst Type | Function | Examples | Typical Conditions |
| Acid Catalysts | Promote intramolecular dehydration of sorbitol to sorbitan. iiis.org | Phosphoric acid, Sulfuric acid, p-Toluenesulfonic acid. iiis.orgiiis.orgresearchgate.net | 110-180°C, reduced pressure. researchgate.netiiis.org |
| Alkaline Catalysts | Catalyze the esterification of sorbitan with fatty acids. iiis.org | Sodium hydroxide, Potassium hydroxide, Sodium carbonate, Sodium methoxide. google.comiiis.orgfarmaciajournal.com | 180-250°C, inert atmosphere. google.comiiis.orgepo.org |
| Mixed Catalyst Systems | Used in one-step synthesis to facilitate both dehydration and esterification. google.com | A combination of a phosphorus oxyacid and a strong alkali or alkaline earth metal base. google.comgoogle.com | Variable, tailored to optimize yield and purity. google.com |
Purification Techniques for Research-Grade this compound
The crude product from the synthesis of sorbitan esters is a complex mixture containing the desired ester, unreacted fatty acids, residual sorbitol, and various isomers. iiis.org Achieving research-grade purity requires several purification steps.
| Purification Step | Description | Reagents/Methods Used | Purpose |
| Catalyst Neutralization | After the reaction, the alkaline catalyst is neutralized to halt the reaction and prevent hydrolysis of the ester product. epo.org | Phosphoric acid is commonly added to neutralize the base catalyst. google.comepo.org | To stabilize the final product. |
| Decolorization | Color bodies formed at high reaction temperatures are removed to yield a lighter-colored product. | The reaction can be run in the presence of activated carbon. google.comjustia.com Alternatively, the final product can be bleached with agents like hydrogen peroxide. google.com | To improve the aesthetic quality and purity of the product. |
| Removal of Unreacted Polyols | Unreacted sorbitol and sorbitan are significant impurities that need to be removed. | A common method involves adding glycerol (B35011) to the cooled reaction mixture, which dissolves the unreacted polyols, allowing them to be separated as a distinct phase. epo.org Another technique uses a hydrocarbon/polar organic solvent system to dissolve the ester, followed by washing with an aqueous metal halide solution to extract polyol impurities. google.com | To increase the purity and surfactant properties of the ester. |
| Filtration | Solid impurities and filter aids are removed from the final product. | The product is filtered, often through diatomaceous earth. google.com | To obtain a clear final product. |
| Chromatographic Separation | For obtaining highly pure, research-grade material, chromatographic techniques are employed. | High-Performance Liquid Chromatography (HPLC) and High-Temperature Gas Chromatography (HT-GC) can be used to separate different ester species (mono-, di-, tri-esters) and isomers. iiis.orgworktribe.com | To isolate specific compounds like this compound for analytical and research purposes. |
Functionalization and Analog Derivatization Strategies for this compound Research
The functional properties of this compound can be precisely tuned through chemical modification. These derivatization strategies are employed to alter its surface activity for specific applications or to introduce labels for advanced analytical studies.
Structural Modifications for Modulating Interfacial Activity
The interfacial activity of sorbitan esters is governed by their hydrophilic-lipophilic balance (HLB). This balance can be systematically altered by modifying the molecular structure.
Ethoxylation: This is one of the most common and impactful modifications. The remaining free hydroxyl groups on the sorbitan ester are reacted with ethylene (B1197577) oxide in the presence of a basic catalyst. google.comgoogle.com This process adds polyoxyethylene chains to the molecule, significantly increasing its hydrophilicity and converting the water-insoluble sorbitan ester into a water-soluble polysorbate. justia.comresearchgate.net This derivatization allows for the creation of a wide range of emulsifiers with varying HLB values.
Quaternization: To introduce a positive charge and create a cationic surfactant, sorbitan esters can be quaternized. google.com This is achieved by reacting the ester with compounds such as epoxypropyl ammonium (B1175870) salts. google.com These "sorbitan esterquats" exhibit different interfacial properties and are used in applications like personal care products. google.com
Synthesis of Labeled this compound for Advanced Spectroscopic Probes
To study the behavior of surfactants at interfaces, their aggregation into micelles, or their interaction with other molecules, researchers often use isotopically labeled analogues.
The synthesis of labeled this compound would follow the established esterification pathways, but would utilize a labeled precursor. For instance, research on the interaction of polysorbates with monoclonal antibodies has utilized isotopically labeled sorbitol to track the fate of the molecule. researchgate.net
Similarly, to create a spectroscopic probe, one could perform the synthesis using:
¹³C or ¹⁴C-labeled tetradecanoic acid: This would introduce a label into the hydrophobic tail of the surfactant, allowing its behavior to be tracked using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.
Deuterated precursors: Using deuterated fatty acids or sorbitol can also provide a means for spectroscopic analysis, particularly in NMR studies.
These labeled probes are invaluable for fundamental research into emulsion stability, drug delivery systems, and the molecular interactions of surfactants. The use of techniques like H-NMR and LC/MS is critical for characterizing the resulting labeled surfactants and determining their properties, such as the HLB value. farmaciajournal.com
Interfacial Phenomena and Surface Activity of Sorbitan, Ditetradecanoate
Adsorption Behavior of Sorbitan (B8754009), Ditetradecanoate at Liquid-Liquid and Solid-Liquid Interfaces
The efficacy of sorbitan esters as surface-active agents stems from their tendency to migrate to and adsorb at interfaces. This adsorption is a spontaneous process driven by the reduction of the system's free energy. At a liquid-liquid interface (e.g., oil-water), the lipophilic fatty acid chains orient themselves into the oil phase, while the hydrophilic sorbitan head remains in the aqueous phase. This arrangement reduces the thermodynamically unfavorable contact between the oil and water molecules, thereby lowering the interfacial tension.
Similarly, at a solid-liquid interface, the nature of the solid surface and the liquid phase dictates the adsorption behavior. For instance, on a hydrophobic surface in an aqueous medium, the fatty acid chains would preferentially adsorb onto the solid, leaving the hydrophilic sorbitan heads to interact with the water. This modification of the solid surface's properties is crucial in applications such as wetting and dispersion of solid particles in a liquid medium.
A key characteristic of surfactants is their ability to lower the surface tension of a liquid. As sorbitan ester molecules are added to a system, they accumulate at the interface, disrupting the cohesive energy between the bulk liquid molecules. This leads to a decrease in surface or interfacial tension. This reduction continues as the surfactant concentration increases until the interface becomes saturated with surfactant molecules.
At this point, any further addition of surfactant molecules to the bulk phase leads to their self-assembly into organized aggregates known as micelles. This concentration is termed the critical micelle concentration (CMC). dataphysics-instruments.comwikipedia.org Above the CMC, the surface tension of the solution remains relatively constant because the interface is fully populated, and excess surfactant molecules form micelles in the bulk phase. dataphysics-instruments.comwikipedia.org The CMC is a crucial parameter as it indicates the maximum efficiency of a surfactant for reducing surface tension. dataphysics-instruments.com
Table 1: Interfacial Properties of Various Sorbitan Monoesters at a Water-Oil Interface Note: The following data is for sorbitan monoesters and is provided to illustrate the general properties of sorbitan esters. The specific values for Sorbitan, ditetradecanoate may vary.
| Surfactant | Fatty Acid Chain | Critical Micelle Concentration (CMC) | Interfacial Tension at CMC (γcmc) |
| Sorbitan Monolaurate | C12 | Higher | Higher |
| Sorbitan Monopalmitate | C16 | Lower | Lower |
| Sorbitan Monostearate | C18 | Lowest | Lowest |
| Sorbitan Monooleate | C18 (unsaturated) | Higher than stearate | Higher than stearate |
This table demonstrates that longer, saturated fatty acid chains lead to lower CMC values and greater reduction in interfacial tension.
The process of surfactant adsorption at an interface is not instantaneous but is governed by kinetics. The rate of adsorption is influenced by several factors, including the bulk concentration of the surfactant, the temperature, and the nature of the interface. The process typically involves the diffusion of surfactant molecules from the bulk phase to the subsurface layer, followed by their adsorption onto the interface itself.
The kinetics of adsorption can be described by various models. For instance, at short times, the adsorption rate is often diffusion-controlled. At longer times, as the interface becomes more crowded, an energy barrier to adsorption may arise, and the process becomes kinetically limited.
Adsorption equilibrium is reached when the rate of adsorption of surfactant molecules to the interface is equal to the rate of desorption from the interface back into the bulk solution. The relationship between the concentration of the surfactant at the interface (surface excess concentration) and its concentration in the bulk at equilibrium is described by an adsorption isotherm. Common models used to describe surfactant adsorption include the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, while the Freundlich model is an empirical equation that can describe adsorption on heterogeneous surfaces.
Interfacial Rheology of this compound Films
Interfacial rheology is the study of the flow and deformation of matter at an interface. biolinscientific.com When surfactants like this compound adsorb at a liquid-liquid or gas-liquid interface, they form a film that possesses its own rheological properties, distinct from the bulk phases. These properties, particularly the viscoelasticity of the film, are crucial for the stability of emulsions and foams. Interfacial rheology can be categorized into two main types: shear rheology, which measures the response to forces applied parallel to the interface, and dilatational rheology, which measures the response to changes in the interfacial area.
The film formed by sorbitan esters at an interface can exhibit both viscous (liquid-like) and elastic (solid-like) properties. The elasticity of the film allows it to resist deformation and rupture, which is vital for preventing the coalescence of droplets in an emulsion. The viscosity of the film relates to the energy dissipation under shear or compression, which can dampen droplet collisions.
The viscoelasticity of these interfacial films is dependent on the packing and interactions of the sorbitan ester molecules at the interface. For instance, sorbitan esters with long, saturated fatty acid chains, such as stearates, tend to form more condensed and solid-like films, leading to higher elasticity. nih.gov In contrast, those with shorter or unsaturated chains, like oleates, form more expanded and fluid-like films with lower elasticity. nih.gov The presence of two fatty acid chains in this compound would likely lead to a more densely packed and potentially more viscoelastic interfacial film compared to its monoester counterpart, Sorbitan monomyristate.
The behavior of the interfacial film formed by this compound is sensitive to environmental conditions such as temperature, pH, and the presence of electrolytes.
Temperature: An increase in temperature generally leads to an increase in the kinetic energy of the surfactant molecules, which can cause the interfacial film to become more expanded and less elastic. This can reduce the stability of emulsions at higher temperatures.
pH: As nonionic surfactants, sorbitan esters are generally less sensitive to pH changes compared to ionic surfactants. However, extreme pH values can potentially cause hydrolysis of the ester bond, breaking down the surfactant molecule and altering its interfacial properties. cir-safety.org
Electrolytes: The presence of salts in the aqueous phase can influence the hydration of the hydrophilic sorbitan headgroup. This can affect the packing of the surfactant molecules at the interface and, consequently, the viscoelasticity of the film.
Mechanisms of Emulsion and Dispersion Stabilization by this compound
This compound and other sorbitan esters are effective stabilizers for emulsions (liquid-in-liquid dispersions) and solid-in-liquid dispersions through several key mechanisms:
Reduction of Interfacial Tension: By adsorbing at the oil-water interface, this compound significantly lowers the interfacial tension. huanachemical.com This reduces the free energy required to create new droplets, facilitating the emulsification process. A lower interfacial tension also means there is less thermodynamic driving force for the droplets to coalesce and reduce the total interfacial area.
Formation of a Steric Barrier: The adsorbed layer of sorbitan ester molecules around the dispersed droplets creates a physical, or steric, barrier. The bulky sorbitan headgroups and the associated water molecules form a hydrated layer that prevents the droplets from getting close enough to coalesce. The lipophilic tails extending into the continuous oil phase (in a water-in-oil emulsion) also contribute to this steric repulsion.
Modification of Interfacial Rheology: The viscoelastic film formed at the interface, as discussed previously, provides mechanical stability. An elastic film can resist the deformation that occurs during droplet collisions, preventing them from merging. A viscous film can dampen the collisions and slow down the process of film drainage between two approaching droplets, which is a necessary step for coalescence.
Influence on Crystal Networks: In some systems, particularly in oleogels or certain types of emulsions, sorbitan esters can influence the crystallization of the dispersed phase. They can co-crystallize with other molecules, modifying the crystal network structure and enhancing the physical stability of the system.
Role of Interfacial Film Formation in Stabilization
The stabilization of emulsions by surfactants like this compound is critically dependent on the formation of a protective film at the oil-water interface. This interfacial film acts as a barrier that prevents the dispersed droplets from coming into close contact and coalescing. The effectiveness of this film is determined by its composition, thickness, and mechanical properties.
Furthermore, the formation of this interfacial film is a dynamic process. The surfactant molecules must rapidly adsorb to the newly created interface during emulsification to lower the interfacial tension and prevent immediate coalescence. The increased hydrophobicity of a diester like this compound, compared to a monoester, can influence its adsorption kinetics and its partitioning between the bulk oil phase and the interface.
In some systems, particularly with high-melting point sorbitan esters, the interfacial film can undergo crystallization. researchgate.netnih.gov These crystalline layers around the droplets provide a rigid shell, offering exceptional stability against coalescence, a phenomenon known as Pickering stabilization. researchgate.net Given that myristic acid is a saturated fatty acid, it is plausible that under certain temperature conditions, the tetradecanoate (B1227901) chains of this compound could form ordered, crystal-like structures at the interface, significantly enhancing emulsion stability.
Steric Stabilization and Coalescence Prevention by Sorbitan Esters
Beyond the formation of a physical barrier, the interfacial film of nonionic surfactants like this compound provides stability through a mechanism known as steric stabilization. youtube.combyk.com This phenomenon arises from the physical bulk of the surfactant molecules adsorbed at the interface.
When two droplets approach each other, the adsorbed layers of this compound begin to overlap. The two tetradecanoate chains of each molecule, extending into the oil phase, create a thick, solvated layer around the droplets. This layer acts as a repulsive barrier for several reasons:
Loss of Configurational Entropy: As the fatty acid chains of the approaching surfactant layers interpenetrate, their freedom of movement is restricted. This decrease in conformational entropy is energetically unfavorable and creates a repulsive force that pushes the droplets apart.
Osmotic Repulsion: The region of overlap between the surfactant layers has a higher concentration of polymer-like fatty acid chains than the surrounding bulk oil phase. This concentration gradient creates an osmotic pressure difference, causing solvent (oil) to flow into the overlap region, which in turn forces the droplets apart to alleviate the crowding. byk.com
The effectiveness of steric stabilization is highly dependent on the thickness of the adsorbed layer and the solvation of the stabilizing chains by the continuous phase. The two long, saturated tetradecanoate chains of this compound are expected to create a substantial steric barrier. The good compatibility of these hydrocarbon chains with an oil phase ensures they are well-solvated, extending away from the interface and maximizing the repulsive interaction distance. byk.com
The increased hydrophobicity conferred by the two fatty acid chains also plays a role in preventing coalescence. More hydrophobic surfactants tend to adsorb more strongly at the oil-water interface, leading to a more robust and stable film that is less easily displaced when droplets collide. mdpi.com This strong adsorption is crucial for maintaining the integrity of the steric barrier and preventing the droplets from making direct contact, which would lead to coalescence.
The table below illustrates how the properties of common sorbitan monoesters vary with the fatty acid chain. While specific data for this compound is not available, the trends suggest that its two C14 chains would result in a highly hydrophobic molecule with a low Hydrophile-Lipophile Balance (HLB) value, making it an effective stabilizer for water-in-oil (W/O) emulsions.
| Sorbitan Ester | Common Name | Fatty Acid Chain | Approx. HLB Value | Physical Form at Room Temp. |
|---|---|---|---|---|
| Sorbitan Monolaurate | Span 20 | C12 (Lauric) | 8.6 | Liquid |
| Sorbitan Monopalmitate | Span 40 | C16 (Palmitic) | 6.7 | Solid |
| Sorbitan Monostearate | Span 60 | C18 (Stearic) | 4.7 | Solid |
| Sorbitan Monooleate | Span 80 | C18:1 (Oleic) | 4.3 | Liquid |
Self Assembly and Supramolecular Structures Formed by Sorbitan, Ditetradecanoate
Micellar Aggregation of Sorbitan (B8754009), Ditetradecanoate in Aqueous and Non-Aqueous Systems
The aggregation of surfactant molecules into micelles is a fundamental example of self-assembly. This process is thermodynamically driven to minimize the unfavorable contact between the hydrophobic tails of the surfactant and the surrounding solvent.
In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) associate to form spherical or spheroidal aggregates called micelles. wikipedia.org Within these structures, the hydrophobic "ditetradecanoate" tails form a core, shielded from the water, while the hydrophilic sorbitan heads are exposed to the aqueous phase. In non-aqueous, apolar solvents, the opposite arrangement occurs, leading to the formation of reverse micelles where the hydrophilic heads form the core, which can encapsulate water, and the hydrophobic tails extend into the organic solvent. nih.gov
The CMC is a critical parameter for any surfactant, indicating the minimum concentration required for micellization to begin. wikipedia.org Below the CMC, surfactants primarily exist as individual molecules, and properties of the solution, such as surface tension, change significantly with concentration. Above the CMC, these properties remain relatively constant as additional surfactant molecules preferentially form more micelles. wikipedia.org The value of the CMC is influenced by temperature, pressure, and the presence of other substances like electrolytes. wikipedia.org
Table 1: Interfacial Properties of Structurally Related Sorbitan Monoesters
| Surfactant | Chemical Structure | Critical Micelle Concentration (CMC) | Area per Molecule at CMC (Acmc) |
| Sorbitan monopalmitate | Sorbitan ester of Palmitic Acid (C16) | Low | Small |
| Sorbitan monostearate | Sorbitan ester of Stearic Acid (C18) | Low | Small |
| Sorbitan monolaurate | Sorbitan ester of Lauric Acid (C12) | High | - |
| Sorbitan monooleate | Sorbitan ester of Oleic Acid (C18:1) | High | Large |
This table is based on comparative findings for related compounds and is for illustrative purposes. Specific values for Sorbitan, ditetradecanoate are not available in the provided search results. nih.gov
Characterization of micelles involves determining parameters like the CMC, the aggregation number (the number of molecules in a single micelle), and the size and shape of the aggregates. csun.edumdpi.com Techniques such as tensiometry, conductivity measurements, fluorescence spectroscopy, and small-angle neutron scattering (SANS) are commonly employed for these characterizations. wikipedia.orgnih.govgoogle.com For instance, SANS has been used to measure the structure of reverse micelles formed by Span surfactants in apolar media. nih.gov
This compound can also form mixed micelles by co-aggregating with other types of surfactants (co-surfactants), which can be non-ionic, anionic, cationic, or amphoteric. The formation of mixed micelles is a widely studied phenomenon that often leads to synergistic effects, where the properties of the mixture are superior to those of the individual components. researchgate.net
The behavior of these binary surfactant systems can be described by theoretical models, such as the regular solution theory, which uses an interaction parameter (β) to quantify the synergism or antagonism between the two surfactants in the micellar state. nih.gov A negative β value signifies a synergistic interaction, leading to a more stable mixed micelle. nih.gov This approach is crucial for formulating complex systems where specific interfacial properties are required.
Liquid Crystalline Phases Induced by this compound
At higher concentrations, well above the CMC, surfactants like this compound can self-assemble into more ordered, anisotropic structures known as liquid crystalline phases (or mesophases). These phases exhibit properties intermediate between those of a crystalline solid and an isotropic liquid, possessing the orientational order of crystals but the flow properties of liquids. crodaagriculture.com The formation of these lyotropic liquid crystalline phases is dependent on both the surfactant concentration and the temperature. nih.gov
The relationship between the various phases that a surfactant-solvent system can form is typically represented by a phase diagram, which maps the stable phases as a function of concentration and temperature. nih.gov Constructing a phase diagram is essential for understanding and controlling the self-assembly behavior of a surfactant. nih.gov
Common lyotropic liquid crystalline structures formed by surfactants include:
Lamellar (Lα) phase: Surfactant molecules are arranged in bilayers separated by layers of solvent.
Hexagonal (H1, H2) phases: Surfactants aggregate into long, cylindrical micelles which are then packed into a hexagonal array. In the normal hexagonal phase (H1), the hydrophilic heads face outwards into the aqueous solvent, while in the reverse hexagonal phase (H2), the hydrophobic tails face outwards into a nonpolar solvent.
Cubic (I1, I2, V1, V2) phases: These are highly viscous, isotropic phases consisting of discrete micelles (I1, I2) or a continuous bicontinuous structure (V1, V2) arranged in a cubic lattice.
The characterization of these phases and the determination of phase boundaries are typically performed using techniques such as polarized optical microscopy (POM), which can identify anisotropic phases by their unique textures, and small-angle X-ray scattering (SAXS), which provides detailed information about the structure and dimensions of the phase. Differential scanning calorimetry (DSC) is used to detect the thermal transitions between different phases. mdpi.com
The concentration of this compound is a primary determinant of the resulting supramolecular structure. As the concentration increases in an aqueous system, a typical progression might be from spherical micelles to cylindrical micelles, followed by the formation of hexagonal, and then lamellar liquid crystalline phases. This sequence is driven by changes in the optimal packing geometry of the surfactant molecules.
Temperature also plays a crucial role in the phase behavior. An increase in temperature generally increases the kinetic energy of the molecules, which can disrupt ordered structures and induce phase transitions. rsc.org For example, heating a lamellar phase might cause it to "melt" into a less ordered cubic or micellar phase, or directly into an isotropic solution. Conversely, cooling can promote the formation of more ordered structures. The specific transition temperatures and the sequence of phases are unique to each surfactant-solvent system and are detailed in its phase diagram. Studies on related compounds have shown that increasing gelator concentration can lead to a denser network and alter the crystalline properties of the system. specialchem.com Similarly, for some lipid-based liquid crystalline particles, increasing stabilizer concentration can induce phase transitions from one cubic symmetry to another or alter the particle size. nih.gov
Interactions of Sorbitan, Ditetradecanoate with Macromolecules and Nanomaterials
Polymer-Sorbitan Ester Interactions in Solution and at Interfaces
The interaction between sorbitan (B8754009) esters and polymers in various systems is a subject of significant interest due to its implications for formulation stability, rheology, and surface properties. These interactions can lead to the formation of complex structures and influence the behavior of polymers at interfaces.
Complex Formation and Phase Separation
The interplay between sorbitan esters and polymers in solution can result in the formation of polymer-surfactant complexes. These associations are driven by a combination of hydrophobic interactions and hydrogen bonding. For instance, studies involving the cationic polymer chitosan (B1678972) and nonionic sorbitan esters, such as sorbitan monolaurate and sorbitan monooleate, have demonstrated that these components can form nanometer-sized aggregates. nih.gov These aggregates consist of a chitosan-rich shell and a chitosan-poor core. At higher surfactant concentrations, these nano-aggregates can further agglomerate into micrometer-scaled supramolecular structures with a highly ordered internal arrangement. nih.gov The specific architecture and size of these assemblies are dependent on the chemical structure and concentration of the sorbitan ester used. nih.gov
Phase separation in polymer-surfactant systems can also be influenced by the presence of sorbitan esters. In some formulations, sorbitan esters are included to prevent phase separation and maintain the stability of the mixture. The ability of sorbitan esters to interact with both the polymer and the solvent can prevent the aggregation and precipitation of the polymer, thus ensuring a homogeneous system. The Flory-Huggins theory provides a fundamental framework for understanding the thermodynamics of polymer solutions and the factors leading to phase separation. escholarship.orgfiveable.me The interaction parameter in this theory can be modified by the presence of surfactants like sorbitan esters, thereby altering the phase behavior of the polymer solution.
Interactions between various sorbitan esters and the polymer chitosan have been studied, revealing the formation of complex structures. The table below summarizes key findings from these investigations.
| Sorbitan Ester | Polymer | Observed Interaction | Method of Observation |
| Sorbitan monolaurate | Chitosan | Formation of nanometer-sized aggregates with a chitosan-rich shell and a chitosan-poor core. nih.gov | Surface tension, turbidity, and conductivity measurements; Microscopy (bright field, confocal laser scanning, transmission electron). nih.gov |
| Sorbitan monooleate | Chitosan | Formation of supramolecular structures at high surfactant concentrations. nih.gov | Surface tension, turbidity, and conductivity measurements; Microscopy (bright field, confocal laser scanning, transmission electron). nih.gov |
| Sorbitan trioleate | Chitosan | Formation of stable emulsions and creams through surfactant-biopolymer complexation. tul.cz | Physicochemical and rheological property measurements. tul.cz |
Adsorption onto Polymer Surfaces and its Effects
Sorbitan esters can adsorb onto polymer surfaces, modifying their surface properties and acting as plasticizers. Research has shown that sorbitan-based surfactants can significantly reduce the glass transition temperature (Tg) of cellulose (B213188) ester films, such as cellulose acetate (B1210297) butyrate (B1204436) (CAB) and carboxymethylcellulose acetate butyrate (CMCAB). researchgate.net This plasticizing effect is indicative of the surfactant molecules integrating within the polymer matrix, thereby increasing the free volume and mobility of the polymer chains.
The adsorption of sorbitan esters onto polymer films is influenced by the chemical nature of both the surfactant and the polymer. For instance, the presence of carboxymethyl groups in CMCAB leads to a more pronounced adsorption of certain molecules compared to CAB films. researchgate.net This suggests that specific interactions, such as hydrogen bonding, play a crucial role in the adsorption process. The modification of polymer surfaces by sorbitan esters can have practical applications, for example, in influencing the subsequent adsorption of proteins and other biomolecules. researchgate.net
Interaction with Particulate Systems and Nanodispersions
Sorbitan esters are widely utilized as surface-active agents in the formulation of particulate systems and nanodispersions. Their primary role is to adsorb onto the surface of particles, providing stability and preventing aggregation.
Adsorption onto Inorganic and Organic Nanoparticles
The adsorption of sorbitan esters onto the surface of both inorganic and organic nanoparticles is a critical step in the stabilization of these systems. In the synthesis of silver nanoparticles, for example, sorbitan monooleate (Span 80) has been used as a stabilizer. orientjchem.org The surfactant molecules adsorb onto the surface of the newly formed silver nanoparticles, creating a protective layer that prevents their agglomeration. orientjchem.org The effectiveness of this stabilization is dependent on the concentration of the surfactant relative to the nanoparticles. orientjchem.org
Similarly, in the formulation of solid lipid nanoparticles (SLNs), sorbitan esters are among the biocompatible nonionic surfactants used to stabilize the lipid matrix. rjptonline.org The adsorption of the surfactant at the lipid-water interface reduces the interfacial tension and provides a steric barrier that prevents particle fusion. rjptonline.org The choice of sorbitan ester and its concentration must be carefully optimized for each specific nanoparticle system to achieve the desired particle size and stability.
The table below provides examples of sorbitan esters used in the stabilization of different types of nanoparticles.
| Sorbitan Ester | Nanoparticle Type | Role of Sorbitan Ester |
| Sorbitan monooleate (Span 80) | Silver Nanoparticles (inorganic) | Adsorbs onto the nanoparticle surface to prevent agglomeration. orientjchem.org |
| Not Specified | Solid Lipid Nanoparticles (organic) | Acts as a stabilizer at the lipid-water interface, reducing interfacial tension. rjptonline.org |
| Sorbitan monooleate (Span 80) | Iron Oxide Nanoparticles (inorganic) | Can be used to prevent aggregation for characterization purposes. researchgate.net |
Stabilization of Nanoparticle Dispersions by Sorbitan Esters
The primary mechanism by which sorbitan esters stabilize nanoparticle dispersions is through steric hindrance. mdpi.com The hydrophobic portion of the sorbitan ester molecule adsorbs onto the nanoparticle surface, while the more hydrophilic sorbitan head group extends into the continuous phase. This creates a physical barrier that prevents the nanoparticles from coming into close contact and aggregating due to van der Waals forces.
The effectiveness of stabilization depends on several factors, including the length and saturation of the fatty acid chain of the sorbitan ester, as well as the properties of the continuous phase. For instance, in the preparation of astaxanthin (B1665798) nanodispersions, different polysorbates (ethoxylated sorbitan esters) and sucrose (B13894) esters were found to have varying abilities to form protective barriers on the astaxanthin nanoparticles. nih.gov In some cases, the presence of a surface charge on the nanoparticles, which can arise from the adsorption of ions from the aqueous phase, can also contribute to stabilization through electrostatic repulsion, complementing the steric stabilization provided by the nonionic sorbitan ester. nih.gov
Modulation of Biological Interface Mimics by Sorbitan Esters (Focus on in vitro model systems)
In vitro model systems, such as lipid monolayers and red blood cells, are valuable tools for studying the interaction of surfactants with biological membranes. Sorbitan esters have been investigated in such systems to understand their potential effects on cell membrane structure and function.
Studies on sorbitan ester monolayers at the air-water interface have provided insights into their packing behavior and stability. The properties of these monolayers, such as surface pressure-area isotherms, are influenced by temperature and the chemical structure of the sorbitan ester, including the length and saturation of the alkyl chain. researchgate.net For example, as temperature increases, the monolayers tend to expand, and the collapse pressure is lowered. researchgate.net These findings are relevant to understanding how sorbitan esters might incorporate into and affect the fluidity of biological membranes.
The hemolytic activity of sorbitan esters has been evaluated using human red blood cells as a model for biological membranes. scialert.net These studies have shown that sorbitan esters can induce hemolysis, with the extent of membrane damage depending on the specific sorbitan ester, its concentration, and the temperature. scialert.net For instance, at a given concentration and temperature, sorbitan monolaurate (Span 20) was found to cause more hemolysis than sorbitan monooleate (Span 80), suggesting that the shorter, saturated fatty acid chain has a greater disruptive effect on the red blood cell membrane. scialert.net The proposed mechanism involves the hydrophobic interaction between the alkyl chains of the surfactant and the lipoprotein components of the membrane, leading to increased permeability and eventual cell lysis. scialert.net
The table below summarizes the hemolytic effects of different sorbitan esters on human red blood cells at a concentration of 1 mM and a temperature of 37°C.
| Sorbitan Ester | Hemolytic Effect (% Destruction of Erythrocytes) |
| Span 20 (Sorbitan monolaurate) | 17.0% scialert.net |
| Span 40 (Sorbitan monopalmitate) | 12.2% scialert.net |
| Span 60 (Sorbitan monostearate) | 9.0% scialert.net |
| Span 80 (Sorbitan monooleate) | 7.0% scialert.net |
Interactions with Model Lipid Bilayers and Membranes
The primary mechanism of interaction involves the hydrophobic tails of the sorbitan ester intercalating with the acyl chains of the membrane phospholipids, while the hydrophilic sorbitan headgroup aligns with the polar headgroups of the lipids. This disruption of the native lipid packing can lead to several consequences:
Increased Membrane Permeability: The insertion of surfactant molecules can create transient pores or gaps in the membrane, increasing its permeability to ions and small molecules like hemoglobin. nih.gov
Altered Membrane Fluidity: The presence of the bulky sorbitan ester molecules within the bilayer can alter the fluidity of the membrane. The effect depends on the concentration of the surfactant and the nature of its fatty acid chains.
Colloid-Osmotic Swelling and Lysis: At sufficient concentrations, the increased permeability leads to an influx of water, causing the cell to swell and eventually rupture, a process known as hemolysis. scialert.net
Research on a series of sorbitan monoesters (Span 20, 40, 60, and 80) has demonstrated that their hemolytic activity, a direct indicator of membrane disruption, is influenced by the fatty acid chain. Surfactants with shorter, more hydrophilic chains, such as Sorbitan monolaurate (Span 20), tend to cause more hemolysis compared to those with longer or unsaturated chains like Sorbitan monooleate (Span 80). scialert.net This effect is also dependent on temperature and incubation time, with higher temperatures and longer exposure times leading to increased membrane damage. scialert.net
The following table, based on data from a study on sorbitan monoesters, illustrates the percentage of red blood cell destruction at a specific concentration and temperature. This data provides a comparative insight into how different fatty acid chains on the sorbitan core affect membrane interaction.
Table 1: Hemolytic Effect of Various Sorbitan Monoesters on Erythrocytes
Data shows the percentage of cell destruction at a surfactant concentration of 1 mM and a temperature of 37°C. scialert.net
| Sorbitan Ester (Common Name) | Fatty Acid Chain | HLB Value | Erythrocyte Destruction (%) |
|---|---|---|---|
| Sorbitan monolaurate (Span 20) | Lauric (C12) | 8.6 | 17.0% |
| Sorbitan monopalmitate (Span 40) | Palmitic (C16) | 6.7 | 12.2% |
| Sorbitan monostearate (Span 60) | Stearic (C18) | 4.7 | 9.0% |
| Sorbitan monooleate (Span 80) | Oleic (C18:1) | 4.3 | 7.0% |
Although Sorbitan, ditetradecanoate is a diester, its two C14 fatty acid chains would position it within this spectrum of hydrophobicity, leading to similar disruptive interactions with lipid bilayers.
Influence on Protein Conformation and Stability in Model Systems
The interaction between nonionic surfactants like this compound and proteins is complex and can result in either stabilization or destabilization of the protein's structure. These interactions are primarily driven by hydrophobic forces and hydrogen bonding rather than strong electrostatic forces, which is the case with ionic surfactants. usc.edunih.govbiorxiv.org
The outcome of the protein-surfactant interaction depends on several factors, including the protein's surface hydrophobicity, the surfactant's concentration, and environmental conditions such as temperature. nih.govbiorxiv.org
Mechanisms of Interaction:
Binding to Hydrophobic Patches: Surfactant monomers can bind to exposed hydrophobic regions on a protein's surface. This can be beneficial, as it may prevent protein-protein aggregation by masking these sticky patches.
Protein Unfolding (Denaturation): At higher concentrations, particularly above the critical micelle concentration (CMC), surfactant micelles can form around the protein. This can disrupt the protein's tertiary structure by pulling the hydrophobic core apart, leading to unfolding or denaturation. nih.gov
Stabilization: In some cases, the interaction with a nonionic surfactant can stabilize a protein. This can occur if the surfactant binding favors the native conformation or prevents aggregation, a common issue in biopharmaceutical formulations. biorxiv.org
The use of sorbitan esters in processes like emulsification for encapsulating proteins has been shown to cause subtle conformational changes and lead to the formation of insoluble protein aggregates. nih.gov The physical stability of proteins in formulations is therefore highly dependent on the nature of the excipients they interact with.
The influence of nonionic surfactants on protein stability is a critical consideration in the pharmaceutical and biotechnology industries, where they are often used as excipients in protein-based drug formulations. taylorfrancis.com The specific effect of this compound would be contingent on its unique properties and the specific protein .
Table 2: General Effects of Non-ionic Surfactants on Protein Stability
This table summarizes the potential outcomes of interactions between proteins and non-ionic surfactants like sorbitan esters.
| Effect on Protein | Potential Mechanism | Governing Factors |
|---|---|---|
| Stabilization | Masking of hydrophobic surfaces, preventing aggregation; Preferential hydration. | Low surfactant concentration; Specific protein-surfactant affinity. |
| Destabilization / Unfolding | Binding and disruption of the native tertiary structure by monomers or micelles. | High surfactant concentration (above CMC); Protein structural susceptibility. |
| Aggregation | Binding of surfactant monomers to hydrophobic patches can sometimes bridge multiple protein molecules. biorxiv.org | Protein type; Surfactant properties; Environmental stress (e.g., temperature). nih.gov |
| No significant interaction | Lack of strong electrostatic or hydrophobic affinity. usc.edu | Highly stable proteins with low surface hydrophobicity. |
Advanced Analytical and Spectroscopic Characterization of Sorbitan, Ditetradecanoate Systems
Chromatographic Techniques for Compositional and Purity Analysis
Chromatographic methods are indispensable for separating and quantifying the various components within commercial sorbitan (B8754009) ester mixtures. Given the inherent complexity arising from the esterification of sorbitol and its anhydrides with fatty acids, these techniques provide detailed insights into the distribution of ester species and the fatty acid profile.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of sorbitan esters, including Sorbitan, Ditetradecanoate. researchgate.netresearchgate.net Reversed-phase HPLC, often employing a C18 column, is a common approach for separating sorbitan ester surfactants. researchgate.netsemanticscholar.orgzendy.iohuji.ac.il This method allows for the quantitative determination of the distribution of sorbitan mono-, di-, tri-, and tetraester fractions. researchgate.netresearchgate.net The separation is typically achieved using an isocratic elution with a mobile phase consisting of mixtures like isopropanol (B130326) and water. semanticscholar.orgzendy.iohuji.ac.il
The complexity of commercial sorbitan ester surfactants means they are intricate mixtures. researchgate.net An improved and simplified reversed-phase HPLC method has been developed for their rapid separation. researchgate.net The distribution of different sorbitan esters in commercial products like Span and Arlacel has been calculated using relative response factors derived from the analysis of pure glycerides of fatty acids. researchgate.net The composition of the mobile phase can significantly affect the accuracy and reliability of the calculated distribution values for the sorbitan esters. researchgate.net For accurate quantification, it is important to prepare all sample solutions using the mobile phase to avoid incorrect integration results for early-eluting compounds. researchgate.net
Table 1: HPLC Analysis Parameters for Sorbitan Esters
| Parameter | Specification | Source |
| Technique | Reversed-Phase High-Performance Liquid Chromatography | researchgate.net |
| Stationary Phase | C18 column | researchgate.netsemanticscholar.orgzendy.iohuji.ac.il |
| Mobile Phase | Isopropanol/water mixture | semanticscholar.orgzendy.iohuji.ac.il |
| Elution | Isocratic | researchgate.net |
| Detection | UV Absorbance | researchgate.net |
| Quantification | Based on relative response factors from pure glycerides | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for determining the fatty acid composition of sorbitan esters following hydrolysis. researchgate.net This technique is crucial for verifying the identity and purity of the fatty acid moieties esterified to the sorbitan core. The analysis typically involves the derivatization of the fatty acids into more volatile forms, such as fatty acid methyl esters (FAMEs), prior to injection into the GC system. csic.es
The GC separates the individual FAMEs based on their boiling points and interactions with the column's stationary phase. unipi.it The mass spectrometer then detects and identifies the eluted FAMEs based on their mass-to-charge ratio, providing a detailed fatty acid profile of the original sorbitan ester. chromatographyonline.com High-temperature GC (HT-GC) has also been investigated for the analysis of sorbitan esters, demonstrating the ability to separate and identify mono-, di-, and triesters. worktribe.com For longer chain fatty acid esters, on-column injection in HT-GC has been shown to elute more ester species compared to splitless injection. worktribe.com
Table 2: Fatty Acid Composition of a Sample Sorbitan Ester Analyzed by GC after Hydrolysis
| Fatty Acid | Chemical Name | Percentage Found (%) | Source |
| Myristic Acid | Tetradecanoic acid | Predominant | researchgate.net |
| Lauric Acid | Dodecanoic acid | Minor | researchgate.net |
| Palmitic Acid | Hexadecanoic acid | Minor | researchgate.net |
Scattering Techniques for Structural Elucidation of this compound Aggregates
Scattering techniques are non-invasive methods that provide valuable information about the size, shape, and organization of this compound aggregates in solution. These techniques are fundamental to understanding the self-assembly behavior of this surfactant.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for characterizing the nanoscale structure of materials. wikipedia.orgepj-conferences.orgmalvernpanalytical.com These methods can provide detailed information on the size, shape, and arrangement of this compound aggregates, such as micelles and vesicles. ansto.gov.aunih.govnih.gov SAXS measures the elastic scattering of X-rays by a sample at very small angles, which provides information about electron density fluctuations. wikipedia.orgmalvernpanalytical.comnih.gov SANS, on the other hand, utilizes the scattering of neutrons and is sensitive to the nuclear composition of the sample. epj-conferences.orgmdpi.com
The combination of SAXS and SANS can offer a comprehensive understanding of the structure of sorbitan ester aggregates. ansto.gov.au For instance, these techniques can be used to determine the radius of gyration, shape, and volume of the aggregates. epj-conferences.org The specific properties of neutrons, such as the ability to use isotopic substitution (e.g., H₂O/D₂O contrast variation), make SANS particularly useful for studying soft matter and biological systems. epj-conferences.orgmdpi.com
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for measuring the size and size distribution of submicron particles and aggregates in a liquid. usp.orgazom.comhoriba.com The technique is based on the principle that particles in a suspension are in constant random, Brownian motion. usp.orgazom.com When illuminated by a laser, the scattered light intensity fluctuates over time. bettersizeinstruments.com These fluctuations are directly related to the diffusion speed of the particles, which in turn is related to their hydrodynamic size through the Stokes-Einstein equation. usp.orgbettersizeinstruments.com
DLS is particularly well-suited for analyzing the size of this compound aggregates, such as micelles and vesicles, in solution. researchgate.net The technique can provide the average hydrodynamic diameter and a polydispersity index (PDI), which is a measure of the broadness of the size distribution. usp.org It is a non-invasive and relatively fast method for monitoring the stability and aggregation behavior of colloidal systems. mdpi.com
Table 3: Representative DLS Data for Sorbitan Ester Aggregates in an Aqueous System
| Parameter | Value | Description | Source |
| Z-Average Diameter (d.nm) | 150 - 300 | Intensity-weighted mean hydrodynamic size of the aggregates. | researchgate.net |
| Polydispersity Index (PDI) | 0.2 - 0.4 | A measure of the width of the particle size distribution. | usp.org |
| Measurement Temperature (°C) | 25 | The temperature at which the measurement was performed. | azom.com |
Spectroscopic Methods for Interfacial and Bulk Studies
Spectroscopic techniques provide molecular-level information about the structure, interactions, and environment of this compound molecules both at interfaces and in the bulk phase.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to probe the interactions of sorbitan esters. frontiersin.org For instance, the C-O-C band in the spectrum can be analyzed to study hydrogen bonding between the ester and other molecules. frontiersin.org Nuclear Magnetic Resonance (H-NMR) spectroscopy is another valuable tool for characterizing the chemical structure of newly synthesized sorbitan esters and can be used to determine the hydrophilic-lipophilic balance (HLB) value by integrating the proton signals of the lipophilic and hydrophilic groups. farmaciajournal.com
UV absorbance spectroscopy has been used to characterize various sorbitan esters, although the absorbance maxima are typically in the lower UV region. cir-safety.org These spectroscopic methods, when used in conjunction with other techniques, provide a more complete picture of the physicochemical properties of this compound systems. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique utilized for the structural elucidation of molecules. alwsci.comresearchgate.net It provides detailed information on the molecular structure, including the identification of functional groups and the length of fatty acid chains. alwsci.com For sorbitan esters, ¹H and ¹³C NMR are instrumental in confirming the esterification of fatty acids with the sorbitol/sorbitan headgroup. farmaciajournal.com
| Carbon Atom | Hypothetical Chemical Shift (ppm) | Multiplicity |
| C=O (Ester) | 170-175 | s |
| CH-O (Sorbitan Ring) | 60-85 | d |
| CH₂-O (Sorbitan Ring) | 60-70 | t |
| CH₂ (Fatty Acid Chain) | 20-40 | t |
| CH₃ (Fatty Acid Chain) | ~14 | q |
| This table is for illustrative purposes only and does not represent actual experimental data for this compound. |
NMR can also be employed to study the molecular dynamics within systems containing sorbitan esters. For instance, in micellar solutions of non-ionic surfactants like Tween 20 (a polyoxyethylene sorbitan ester), ¹⁹F and ¹H NMR have been used to investigate the solubilization of drugs and the effect of temperature on these systems. science.gov Such studies can reveal information about the mobility of different parts of the surfactant molecule within an aggregate. researchgate.net
Infrared (IR) and Raman Spectroscopy for Conformational and Interaction Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide insights into the molecular structure, conformation, and intermolecular interactions within a system. In the context of sorbitan esters, IR spectroscopy is a key tool for confirming the synthesis and purity of these compounds. The presence of a strong absorption band corresponding to the ester carbonyl group (C=O) stretching vibration is a clear indicator of successful esterification. farmaciajournal.com
A study on the development of organogels based on sorbitan monostearate and sesame oil utilized infrared spectroscopy to characterize the formulations. researchgate.net Similarly, the synthesis of ketoprofen (B1673614) 1,4-sorbitan ester was confirmed using IR spectroscopy in conjunction with other analytical methods. researchgate.net
Raman spectroscopy can provide complementary information, particularly regarding the conformational order of the alkyl chains of the fatty acid moieties. The analysis of specific vibrational modes, such as the C-C skeletal vibrations, can indicate the degree of gauche versus trans conformers, which relates to the packing and ordering of the molecules. While specific Raman studies on this compound were not found, research on the effects of non-ionic emulsifiers, including sorbitan esters, on skin lipids has utilized confocal Raman spectroscopy to analyze lipid conformation. mdpi.com
Below is a table of typical IR absorption bands relevant to the analysis of sorbitan esters.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |
| C-H (alkyl) | Stretching | 2850-3000 |
| C=O (ester) | Stretching | 1735-1750 |
| C-O (ester) | Stretching | 1000-1300 |
| This table provides general ranges for the indicated functional groups. |
Fluorescence Spectroscopy for Probing Microenvironments
Fluorescence spectroscopy is a highly sensitive technique used to probe the microenvironment of fluorescent molecules (probes) within a system. By analyzing changes in the fluorescence emission spectrum, intensity, and lifetime of a probe, information about the polarity, viscosity, and accessibility of its surroundings can be obtained.
In systems containing surfactants like sorbitan esters, which can form micelles, vesicles, or other aggregates, fluorescence spectroscopy can be used to study the properties of these micro-assemblies. For example, pyrene (B120774) is a common fluorescent probe used to determine the critical micelle concentration (CMC) of surfactants. The ratio of the intensities of certain vibronic bands in the pyrene emission spectrum is sensitive to the polarity of its environment.
Although direct studies on this compound using fluorescence spectroscopy are not prevalent in the available literature, research on niosomes (vesicles formed from non-ionic surfactants like sorbitan esters) has employed fluorescence spectroscopy to investigate their properties. nih.gov In one study, the use of fluorescence spectroscopy was mentioned in the context of analyzing the dynamic microenvironment of vesicles modified with trehalose. alfa-chemistry.com Another study on mixed micelles of Triton X-100 and other surfactants utilized the fluorescence probe technique to gain microstructural information about the aggregates. acs.org
| Fluorescence Parameter | Information Gained |
| Emission Maximum Wavelength (λem) | Polarity of the probe's microenvironment |
| Fluorescence Intensity | Concentration and quantum yield of the probe |
| Fluorescence Anisotropy/Polarization | Rotational mobility of the probe (related to microviscosity) |
| Fluorescence Lifetime (τ) | Excited state dynamics, quenching processes |
| This table outlines the general information that can be obtained from fluorescence spectroscopy. |
Microscopic and Imaging Techniques for Morphological Characterization
Transmission Electron Microscopy (TEM) and Cryo-TEM
Transmission Electron Microscopy (TEM) and its cryogenic variant (Cryo-TEM) are powerful imaging techniques for visualizing the morphology of nanoscale structures. For systems containing sorbitan esters, which can self-assemble into various structures like nanoparticles, vesicles (niosomes), and organogels, TEM provides direct visual evidence of the size, shape, and internal structure of these assemblies. acs.orgnih.govmdpi.com
Cryo-TEM is particularly advantageous for studying soft matter and hydrated samples, as it involves flash-freezing the sample to preserve its native structure in a vitrified (non-crystalline) state. This avoids artifacts that can be introduced by the drying and staining procedures often required for conventional TEM.
Several studies on formulations containing sorbitan esters have utilized these techniques. For instance, Cryo-TEM has been used to observe nanoplatelet formation in confectionery fats containing sorbitan monostearate. researchgate.net In another example, the morphology of a microemulsion collector containing Span 80 (a sorbitan ester) was characterized using Cryo-TEM. bham.ac.uk The microstructure and lamellarity of niosomes prepared from sorbitan esters have been studied using Cryo-SEM, a related technique. researchgate.net
| Technique | Advantages | Typical Application for Sorbitan Ester Systems |
| TEM | High resolution imaging of internal structures. | Visualization of the morphology of solid lipid nanoparticles, polymer-surfactant aggregates. nih.govnih.gov |
| Cryo-TEM | Preservation of the native, hydrated state of the sample; avoidance of drying artifacts. | Characterization of the structure of niosomes, microemulsions, and other self-assembled structures in solution. bham.ac.uk |
Atomic Force Microscopy (AFM) for Surface Topography and Interactions
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. nih.gov It can also be used to probe the mechanical and adhesive properties of surfaces.
In the context of systems containing sorbitan esters, AFM can be used to characterize the surface of films, nanoparticles, or other materials where these surfactants are present. For example, AFM has been used to obtain three-dimensional surface topography of solid lipid nanoparticles, which can be formulated with sorbitan esters. nih.gov In a study of sunflower-wax-based oleogels containing sorbitan monostearate, the surface topology was visualized, revealing the presence of globular fat structures. nih.gov
AFM can also be used to study the interactions between surfaces and probes functionalized with specific molecules, providing insights into intermolecular forces. While specific AFM studies focusing on the surface interactions of this compound were not identified, the technique is broadly applicable to understanding how sorbitan esters modify the surface properties of materials.
| AFM Measurement Mode | Information Obtained | Potential Application for this compound Systems |
| Tapping Mode | High-resolution surface topography | Imaging the surface of films or nanoparticles containing the surfactant to assess roughness and morphology. |
| Contact Mode | Topography and friction mapping | Characterizing the surface of materials coated with this compound. |
| Force Spectroscopy | Adhesion and mechanical properties (e.g., elasticity) | Measuring the interaction forces between an AFM tip and a surface functionalized with the surfactant. |
| This table describes general AFM modes and their potential applications. |
Theoretical and Computational Modeling of Sorbitan, Ditetradecanoate Systems
Molecular Dynamics Simulations of Sorbitan (B8754009), Ditetradecanoate Aggregation
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the detailed examination of the motions and interactions of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic processes that lead to the formation of larger aggregates from individual Sorbitan, ditetradecanoate molecules.
Atomistic and united-atom MD simulations, where most or all atoms are explicitly represented, provide a high-fidelity view of molecular interactions. For complex surfactant systems like sorbitan esters, these simulations are computationally intensive but offer unparalleled detail. nih.govsemanticscholar.orgfrontiersin.org The time scales accessible to atomistic MD are often limited, making the direct simulation of the entire self-assembly process challenging. frontiersin.orgacs.org However, they are invaluable for studying the properties of pre-assembled structures and the fundamental interactions driving aggregation. nih.govsemanticscholar.org
Simulation of Micelle and Vesicle Formation
The spontaneous aggregation of surfactants like this compound into micelles and vesicles in aqueous solution is a hallmark of their amphiphilic nature. MD simulations can elucidate the step-by-step process of this self-assembly. While simulating the entire process from a random distribution of monomers to a fully formed aggregate is computationally expensive, researchers often study pre-assembled micelles to understand their structure, dynamics, and stability. nih.govresearchgate.net
In a typical simulation, a number of this compound molecules are placed in a simulation box filled with water molecules. The system is then allowed to evolve over time. Key parameters that can be analyzed from these simulations include:
Aggregation Number: The average number of surfactant molecules in a stable micelle.
Micelle Shape and Size: Analysis of the geometry of the aggregate, which can range from spherical to ellipsoidal or cylindrical.
Core and Corona Structure: The distribution and conformation of the hydrophobic myristate tails within the micelle core and the hydrophilic sorbitan headgroups in the corona, which is in contact with water.
Water Penetration: The extent to which water molecules penetrate the micellar core, which influences the polarity of the interior.
For instance, united-atom simulations of related polyoxyethylene sorbitan oleates (Tween 80) in a preassembled micelle have shown that the distribution of the tail and head groups is sensitive to the molecular architecture of the surfactant. nih.gov Similar atomistic simulations of fatty acid self-assembly have demonstrated the transition from spherical micelles at high pH to bilayer structures at low pH, showcasing the power of these simulations to predict phase behavior. nih.gov
| Simulation Parameter | Typical Value/Observation | Significance |
| Force Field | GROMOS, CHARMM, AMBER | Determines the accuracy of interatomic potentials. |
| Water Model | TIP3P, SPC/E | Crucial for correctly modeling hydrophobic interactions. |
| System Size | 50-100 surfactant molecules | Balances computational cost with the need to form stable aggregates. |
| Simulation Time | Nanoseconds to microseconds | Longer times are needed to observe slower dynamic processes. |
Interfacial Dynamics and Solvation Studies
This compound is highly active at interfaces, such as the boundary between oil and water or air and water. MD simulations are exceptionally well-suited to study the behavior of surfactant molecules at these interfaces. By constructing a simulation box with two distinct phases (e.g., a layer of oil and a layer of water), the adsorption, orientation, and packing of this compound can be observed directly.
These simulations can provide quantitative data on:
Interfacial Tension: The reduction in surface tension caused by the surfactant can be calculated, which is a key measure of its efficiency. nih.gov
Molecular Orientation: The simulations reveal how the surfactant molecules arrange themselves at the interface, with the myristate tails typically penetrating the oil or air phase and the sorbitan headgroups remaining in the aqueous phase.
Surface Coverage and Packing Density: The area occupied by each surfactant molecule at the interface can be determined.
Solvation Shell Structure: The arrangement of water molecules around the hydrophilic sorbitan headgroup can be analyzed in detail. mdpi.com This includes the number and lifetime of hydrogen bonds between the surfactant and water, which are critical for understanding its solubility and interfacial activity. frontiersin.orgsciopen.com
Studies on similar surfactants have shown that molecular structure significantly impacts interfacial tension. nih.gov Furthermore, MD simulations can probe the interactions of solutes with the surfactant-water interface, providing insights into how this compound might act as a stabilizing agent. rug.nl
Coarse-Grained and Dissipative Particle Dynamics (DPD) Simulations
While all-atom MD provides high-resolution details, its computational cost limits its application to relatively small systems and short timescales. To study large-scale phenomena like the formation of complex phases and the interaction with larger entities like polymers, more efficient computational methods are required. Coarse-grained (CG) modeling and Dissipative Particle Dynamics (DPD) are two such powerful techniques.
In CG simulations, groups of atoms are clustered into single "beads" or "superatoms". ens.fr This simplification reduces the number of particles in the system and allows for the use of softer interaction potentials, enabling simulations to reach much larger length and time scales. frontiersin.org DPD is a specific type of mesoscopic simulation technique that is particularly well-suited for studying the hydrodynamics and phase behavior of complex fluids, including surfactant solutions.
Large-Scale Self-Assembly and Phase Behavior Prediction
CG and DPD simulations are the methods of choice for predicting the phase diagram of surfactant systems and observing the self-assembly of large, complex structures. These simulations can capture the formation of not only spherical and cylindrical micelles but also more complex phases like bicontinuous structures and lamellar sheets.
The key to successful CG and DPD simulations lies in the parametrization of the interaction potentials between the beads. These parameters are typically derived to reproduce certain macroscopic properties, such as the oil-water partition coefficient or the compressibility of water.
| Simulation Technique | Key Advantage | Application for this compound |
| Coarse-Grained MD (CG-MD) | Simulates larger systems for longer times than all-atom MD. | Predicting micelle aggregation numbers, morphology, and phase transitions. |
| Dissipative Particle Dynamics (DPD) | Efficiently models hydrodynamic interactions and complex fluid behavior. | Simulating the formation of emulsions and the interaction with surfaces. |
Recent work on other nonionic surfactants has demonstrated the ability of DPD to quantitatively predict properties like the critical micelle concentration (CMC) and aggregation numbers by carefully calibrating the interaction parameters.
Interaction with Complex Polymeric and Colloidal Systems
In many industrial formulations, this compound is used in conjunction with polymers, nanoparticles, or other colloidal entities. Understanding these interactions is crucial for designing stable and effective products. CG and DPD simulations are ideal for tackling these complex, multi-component systems.
For example, CG simulations can be used to study:
Surfactant-Polymer Interactions: How this compound micelles interact with polymer chains, leading to the formation of polymer-surfactant complexes. This is relevant in areas like drug delivery and personal care products.
Stabilization of Emulsions and Dispersions: Simulating how the surfactant adsorbs onto the surface of oil droplets or solid particles to provide steric or electrostatic stabilization.
Interaction with Biomembranes: Modeling the interaction of surfactant micelles with lipid bilayers, which is important for understanding their biological activity and potential as penetration enhancers.
Coarse-grained simulations of sorbitan ester-based surfactants have been used to create frameworks for rapidly identifying suitable surfactants for use in immobilized micelle systems. ens.fr
Quantum Chemical Calculations for this compound Interactions
While MD and DPD simulations are powerful tools for studying large-scale phenomena, they rely on classical force fields that approximate the interactions between atoms. To gain a more fundamental understanding of these interactions, quantum chemical calculations are employed. These methods solve the Schrödinger equation to describe the electronic structure of molecules.
Methods like Density Functional Theory (DFT) can provide highly accurate information about:
Molecular Geometry: The precise three-dimensional structure of the this compound molecule.
Charge Distribution: The partial charges on each atom, which determine the electrostatic interactions with other molecules like water.
Intermolecular Interaction Energies: The strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the surfactant and other molecules.
Reactive Sites: Identifying the parts of the molecule that are most likely to engage in chemical reactions or strong interactions. For esters, this often involves the carbonyl group.
Although computationally very demanding and typically limited to one or a few molecules, quantum chemical calculations are invaluable for developing and validating the force fields used in classical MD simulations. For instance, DFT calculations can be used to determine the electrostatic potential surface of the sorbitan headgroup and the myristate tail. This information can then be used to derive more accurate partial charges for a classical force field, improving the reliability of large-scale simulations.
Studies on other ester-containing molecules have used quantum chemistry to analyze the electrostatic potential around the ester group to identify reactive centers. mdpi.com Similar calculations on this compound would help elucidate the specific nature of its interactions with water, oil phases, and other molecules at the most fundamental electronic level.
| Computational Method | Information Obtained | Relevance to this compound |
| Density Functional Theory (DFT) | Electronic structure, partial charges, interaction energies. | Understanding the fundamental nature of hydrogen bonding and hydrophobic interactions. |
| Ab initio methods | Highly accurate electronic structure (computationally expensive). | Benchmarking and validating force field parameters. |
Therefore, the generation of a detailed and scientifically accurate article adhering to the requested outline for "" is not possible at this time due to the absence of specific research findings on this particular compound.
Degradation Pathways and Stability Studies of Sorbitan, Ditetradecanoate in Non Biological Environments
Hydrolytic Degradation Mechanisms of Sorbitan (B8754009), Ditetradecanoate
The most significant degradation pathway for sorbitan esters in aqueous environments is the hydrolysis of the ester bonds. This reaction cleaves the molecule into its constituent alcohol (sorbitan and its anhydrides) and fatty acids. epa.govnih.gov
The rate of ester hydrolysis is highly dependent on both pH and temperature. Like other esters, the hydrolysis of Sorbitan, ditetradecanoate is subject to catalysis by both acids and bases. Consequently, the degradation rate is slowest at a near-neutral pH and increases significantly under either acidic or alkaline conditions. cir-safety.org While sorbitan esters are noted to be generally stable in the pH range of 2 to 12, extreme pH conditions will accelerate their breakdown. cir-safety.org
Temperature also plays a critical role, with higher temperatures providing the necessary activation energy to increase the rate of the hydrolysis reaction. researchgate.netpsu.edu The combined effect of pH and temperature means that the stability of this compound is lowest at elevated temperatures and extreme pH values.
The following table illustrates the expected qualitative relationship between these factors and the rate of hydrolysis.
| pH | Temperature | Expected Relative Rate of Hydrolysis |
| 2 | Low | Moderate |
| 7 | Low | Low |
| 12 | Low | Moderate |
| 2 | High | High |
| 7 | High | Moderate |
| 12 | High | Very High |
This is an interactive table representing the conceptual influence of pH and temperature on the hydrolysis rate of this compound, based on general chemical principles of ester degradation.
The hydrolytic cleavage of the two ester bonds in this compound yields specific, identifiable products. The reaction breaks the molecule into its parent polyol and fatty acid components.
The primary degradation products are:
Sorbitan: A mixture of cyclic ethers derived from sorbitol, including 1,4-anhydrosorbitol as the dominant form. wikipedia.org
Isosorbide (1,4:3,6-dianhydrosorbitol): May also be formed from the further dehydration of sorbitan. nih.gov
Tetradecanoic Acid (Myristic Acid): The C14 saturated fatty acid that constitutes the "ditetradecanoate" portion of the molecule.
Studies on other sorbitan esters, such as sorbitan monostearate, confirm this pathway, where the molecule is hydrolyzed back to sorbitan and the corresponding fatty acid. epa.govnih.gov
Oxidative Stability of this compound
Oxidative degradation can be a relevant pathway for sorbitan esters, particularly those containing unsaturated fatty acid chains.
The susceptibility of a sorbitan ester to oxidation is largely determined by the nature of its fatty acid chains. Esters of unsaturated fatty acids, such as oleic acid, are more prone to oxidation due to the presence of reactive double bonds. google.com this compound is an ester of tetradecanoic acid, which is a saturated fatty acid. The absence of double bonds in its alkyl chains makes it significantly less susceptible to autoxidation compared to its unsaturated counterparts.
However, the molecule is not entirely immune to oxidative degradation. Radical attack can still theoretically occur, most likely at the carbon atoms adjacent to the ester and ether functional groups within the sorbitan ring, although this process is generally less favorable than the oxidation of unsaturated sites.
To enhance the shelf-life and stability of sorbitan esters, especially during manufacturing at high temperatures or during long-term storage, antioxidants may be incorporated. google.com These additives function by interrupting the free-radical chain reactions that drive oxidation.
Commonly used antioxidants in such systems include hindered phenols. For instance, the inclusion of a small amount of an antioxidant like 2,6-di-tert-butyl-4-methylphenol (BHT) can be effective in preventing discoloration and degradation associated with oxidation. google.com
The table below provides a conceptual model of how an antioxidant can preserve the stability of an ester system over time by monitoring a metric like peroxide value, which indicates the extent of initial oxidation.
| Time (Months) | Peroxide Value (meq/kg) - No Antioxidant | Peroxide Value (meq/kg) - With Antioxidant |
| 0 | 0.1 | 0.1 |
| 6 | 2.5 | 0.3 |
| 12 | 5.8 | 0.6 |
| 24 | 12.2 | 1.1 |
This interactive table illustrates the conceptual protective effect of an antioxidant on the oxidative stability of a lipid-based compound like this compound.
Photostability of this compound
Photodegradation, or photolysis, is the breakdown of molecules caused by the absorption of light energy. For a molecule to be susceptible to direct photolysis, it must contain a chromophore that can absorb light in the environmentally relevant spectrum (typically >290 nm).
This compound does not possess significant chromophores. Its structure consists of ester and ether functional groups and saturated alkyl chains, none of which absorb light strongly in the near-UV or visible range. As a result, sorbitan fatty acid esters as a class are considered unlikely to undergo direct photolysis in soil or water. epa.gov Therefore, photodegradation is not considered a significant degradation pathway for this compound in non-biological environments.
Future Directions and Emerging Research Avenues for Sorbitan, Ditetradecanoate
Exploration of Novel Applications in Nanoscience and Advanced Materials
The unique amphiphilic nature of sorbitan (B8754009) esters, including the ditetradecanoate variant, makes them prime candidates for the development of advanced nanomaterials. Research is increasingly focused on their role in creating structured systems at the nanoscale for applications ranging from drug delivery to novel material formulation.
One promising area is the fabrication of oleogels and oleofoams. Oleogels, which are oils structured into a gel-like state, can be formed using sorbitan esters as gelators. These systems show potential as vehicles for the controlled release of active compounds elsevierpure.com. The concentration and molecular structure of the sorbitan ester can influence the crystal network density, thermal properties, and mechanical strength of the oleogel elsevierpure.commdpi.com. For instance, studies on sorbitan monostearate have shown that it can create a network of fiber-like crystals that effectively trap oil, a principle that could be extended to Sorbitan, ditetradecanoate to modulate release profiles for pharmaceuticals or nutraceuticals mdpi.com.
Furthermore, sorbitan esters are being explored for the creation of ultrastable oleofoams, which are gas-in-oil dispersions. A novel protocol involving high-temperature aeration followed by rapid cooling can produce foams from vegetable oil and a sorbitan ester acs.orgacs.org. The stability of these foams is highly dependent on the crystallization behavior of the sorbitan ester at the air-oil interface acs.org. The long, saturated tetradecanoate (B1227901) chains of this compound suggest it could form stable, crystal-encased bubbles, leading to materials with long shelf lives for applications in food and cosmetics acs.org.
Future research will likely focus on:
Nanoparticle Stabilization: Utilizing this compound to stabilize solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), enhancing drug loading and bioavailability.
Smart Materials: Developing "smart" emulsions and gels that respond to external stimuli like temperature or pH, where the sorbitan ester's interfacial behavior is key to the material's responsiveness.
Hierarchical Structures: Investigating the self-assembly of this compound into more complex hierarchical structures beyond simple micelles, potentially creating novel mesophases for advanced material applications.
Integration of this compound in Sustainable Chemistry and Green Formulations
The push towards sustainability and green chemistry is a significant driver of future research for sorbitan esters. Derived from renewable bio-based raw materials—sorbitol from sugars and tetradecanoic acid (myristic acid) from vegetable oils—this compound is inherently aligned with the principles of green chemistry shreechem.inresearchgate.nethuanachemical.com. Its biodegradability further enhances its profile as an environmentally friendly alternative to many synthetic surfactants acs.orgshreechem.in.
Emerging research is focused on optimizing the synthesis process and expanding its use in green formulations. Key future trends include:
Greener Synthesis Routes: While traditional synthesis involves high temperatures and alkaline or acid catalysts, future research aims to develop more energy-efficient processes, potentially using enzymatic catalysis. google.comgoogle.comresearchgate.net. This could lead to higher purity products with a lower environmental footprint.
Expanding Bio-based Formulations: There is a growing demand for personal care, cosmetic, and food products with 100% renewable ingredients openpr.comincidecoder.com. Research will continue to explore the incorporation of this compound in a wider range of eco-certified and "natural" products, leveraging its plant-based origins huanachemical.com.
High-Performance Green Surfactants: The focus is on enhancing the performance of bio-based surfactants to match or exceed their petrochemical counterparts. This includes developing tailored sorbitan ester blends that offer superior emulsification or stability in complex formulations, reducing the need for less sustainable co-surfactants shreechem.in.
The market for green surfactants is projected to grow, driven by consumer demand and government policies favoring sustainable ingredients. This positions this compound for expanded use in applications from agriculture, where it can improve the efficacy of eco-friendly pesticides, to industrial lubricants and cleaners openpr.commatangiindustries.com.
Development of Advanced Computational Models for Predicting this compound Behavior
A significant emerging frontier is the use of computational chemistry and molecular modeling to predict the behavior of surfactants like this compound. These in-silico approaches can accelerate product development and provide fundamental insights into molecular interactions that are difficult to probe experimentally.
Molecular dynamics (MD) simulations are becoming a powerful tool for studying sorbitan esters and related surfactants at the atomic level mdpi.comnih.gov. Both all-atom (AA) and coarse-grained (CG) MD simulations are being used to investigate surfactant self-assembly, micelle formation, and interfacial behavior nih.govacs.orgrsc.org. For example, simulations have been used to study the structure of polysorbate micelles in water and the aggregation of sorbitan monooleate at solid-liquid interfaces rsc.orgresearchgate.net.
Future research in this area will likely involve:
Predicting Self-Assembly: Developing models to predict how this compound molecules will self-assemble in different solvents and under various conditions to form micelles, vesicles, or other aggregates nih.govaiche.orgaiche.org. This can help in designing formulations with desired nanostructures.
Simulating Interfacial Properties: Creating computational models to predict the interfacial tension and the dynamics of this compound at oil-water or air-water interfaces nih.govsemanticscholar.org. This is crucial for optimizing its performance as an emulsifier or foaming agent.
Force Field Development: Refining force fields—the sets of parameters used to describe the potential energy of the molecules in a simulation—specifically for sorbitan esters to improve the accuracy of predictions semanticscholar.org. This would allow for more reliable screening of different sorbitan ester structures for specific applications.
These computational tools will enable a more rational design of formulations, reducing the amount of trial-and-error experimentation and leading to the faster development of innovative products.
Interdisciplinary Research with Soft Matter Physics and Colloid Science
The behavior of this compound in formulations is governed by the principles of soft matter physics and colloid science. Interdisciplinary research in these fields is crucial for unlocking its full potential in creating complex, structured fluids and materials. Soft matter physics studies systems like colloids, emulsions, foams, and gels, where the weak interactions between components lead to complex behaviors frontiersin.org.
Sorbitan esters are model compounds for studying fundamental soft matter phenomena:
Self-Assembly and Phase Behavior: Research investigating the self-assembly of sorbitan esters in various solvents reveals the formation of different structures, such as micelles and fractal clusters. Small-angle X-ray scattering (SAXS) has been used to probe these structures, providing insights into how the molecular geometry of the surfactant dictates the resulting aggregate morphology frontiersin.org.
Interfacial Rheology: The mechanical properties of the interfacial layer formed by this compound are critical for emulsion and foam stability. Colloid science techniques can measure properties like interfacial elasticity and viscosity, linking them to the long-term stability of the dispersed system nih.gov.
Colloidal Stability: As a stabilizer, this compound prevents the coalescence of droplets in emulsions and bubbles in foams. Understanding the forces between these stabilized surfaces (e.g., steric hindrance) is a core area of colloid science and is essential for designing robust formulations wikipedia.orgatamanchemicals.com.
Future interdisciplinary research will likely explore the behavior of this compound in more complex environments, such as in the presence of polymers, proteins, or active pharmaceutical ingredients. This will lead to a deeper understanding of how it functions in real-world products and enable the design of next-generation structured materials with precisely controlled properties.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for determining the purity and structural integrity of Sorbitan ditetradecanoate?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for ester bond confirmation and high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify purity. Differential scanning calorimetry (DSC) can assess thermal behavior, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups. Cross-validate results with mass spectrometry (MS) for molecular weight confirmation .
Q. How should researchers design experiments to evaluate the emulsification efficiency of Sorbitan ditetradecanoate in aqueous systems?
- Methodological Answer : Conduct phase diagram studies to identify the hydrophilic-lipophilic balance (HLB) range. Use dynamic light scattering (DLS) to measure droplet size distribution in emulsions and stability analyzers (e.g., LUMiSizer) to assess creaming/sedimentation rates. Compare results against control surfactants (e.g., Tween or Span analogs) under standardized pH and temperature conditions .
Q. What safety protocols are critical when handling Sorbitan ditetradecanoate in laboratory settings?
- Methodological Answer : Follow GHS-compliant guidelines: use fume hoods for aerosol prevention, wear nitrile gloves and safety goggles, and store the compound in airtight containers away from oxidizers. Refer to Section 8 of safety data sheets (SDS) for exposure limits and emergency procedures. Include toxicity screening (e.g., Ames test for mutagenicity) in pre-experimental protocols .
Advanced Research Questions
Q. How can conflicting data on the hydrolytic stability of Sorbitan ditetradecanoate in acidic environments be resolved?
- Methodological Answer : Perform accelerated stability studies using design of experiments (DoE) to isolate variables (pH, temperature, ionic strength). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. Apply kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under varying conditions. Compare findings with molecular dynamics simulations to predict hydrolysis pathways .
Q. What experimental strategies elucidate the molecular interactions between Sorbitan ditetradecanoate and hydrophobic drug compounds in nanoemulsion systems?
- Methodological Answer : Employ small-angle X-ray scattering (SAXS) and cryo-electron microscopy (cryo-EM) to visualize nanostructure organization. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Pair with molecular docking simulations to predict affinity sites. Validate via in vitro drug release studies under biorelevant conditions (e.g., simulated intestinal fluid) .
Q. How can synthesis protocols for Sorbitan ditetradecanoate be optimized to minimize byproducts while maximizing esterification efficiency?
- Methodological Answer : Apply response surface methodology (RSM) to optimize reaction parameters (e.g., molar ratio, catalyst concentration, temperature). Monitor reaction progress in real-time using in-line FTIR or Raman spectroscopy. Use green chemistry principles (e.g., enzymatic catalysis) to reduce waste. Characterize byproducts via gas chromatography (GC-MS) and refine purification steps (e.g., fractional crystallization) .
Methodological Considerations
- Data Contradiction Analysis : Use triangulation—combine experimental data, computational models, and literature meta-analyses—to resolve discrepancies. For example, if emulsification efficiency varies across studies, re-evaluate HLB calculations or solvent polarity effects .
- Experimental Design : Prioritize reproducibility by documenting all variables (e.g., batch-to-batch variability, solvent grade) and adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
